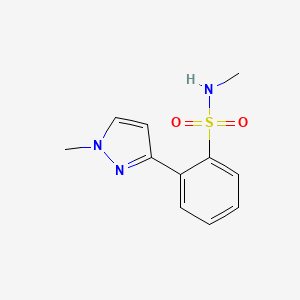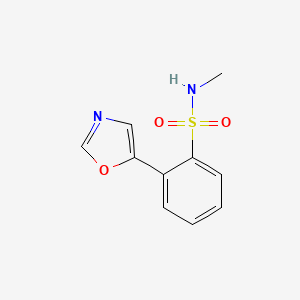
N-Methyl-2-oxazol-5-yl-benzenesulfonamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a new method for obtaining 4- (2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves several stages, including acylation, cyclodehydration, sulfochlorination, and treatment with an aqueous ammonia solution .Wissenschaftliche Forschungsanwendungen
DNA Interaction Studies
This compound has been utilized in the structural elucidation and DNA interaction studies of coordination polymers. For instance, a silver complex of bidentate 4-amino-N-(5-methyl-1,2-oxazol-3-yl) benzenesulfonamide has been characterized, revealing its ability to intercalate with DNA. The binding constant values confirmed the intercalation mode of binding with CT-DNA, suggesting potential applications in gene therapy and molecular biology .
Quantum Chemical Calculations
The compound is also involved in quantum chemical calculations to understand the stability and reactivity of molecules. These calculations can provide insights into molecular properties such as molecular electrostatic potential, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energy levels .
Antibacterial Activity
Research has indicated that the silver complex of this compound exhibits significant inhibitory activities against a panel of gram-positive and gram-negative organisms. This suggests its potential use as an antibacterial agent, possibly offering a new avenue for antibiotic development .
Environmental Remediation
Activated carbons derived from plastic bottle waste have been studied for their effectiveness in removing antibiotics from aqueous solutions. N-Methyl-2-oxazol-5-yl-benzenesulfonamide, in particular, has shown a high adsorption capacity, indicating its use in water treatment and environmental cleanup efforts .
Material Science
In material science, the compound has been part of studies involving the synthesis of dinuclear crystalline polymers. These polymers have unique properties that could be beneficial in creating new materials with specific electrical or mechanical properties .
Pharmaceutical Research
Due to its interactions with DNA and antibacterial properties, this compound could be a candidate for drug design and pharmaceutical research. Its molecular structure could be modified to enhance its efficacy and reduce potential side effects .
Wirkmechanismus
Target of Action
The primary target of N-Methyl-2-oxazol-5-yl-benzenesulfonamide, also known as MFCD34168867, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance in various tissues and organs .
Mode of Action
MFCD34168867 acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific physiological context .
Biochemical Pathways
The inhibition of carbonic anhydrase II by MFCD34168867 affects several biochemical pathways. Given the role of carbonic anhydrases in pH and fluid balance, these pathways likely involve the regulation of ion transport and fluid secretion in various tissues and organs. The specific pathways and their downstream effects may vary depending on the tissue and physiological context .
Result of Action
The molecular and cellular effects of MFCD34168867’s action largely depend on the specific physiological context. Given its role as a carbonic anhydrase II inhibitor, it could potentially alter pH and fluid balance in various tissues and organs. This could have a range of effects, from altering cellular metabolism to affecting large-scale physiological processes like fluid secretion .
Eigenschaften
IUPAC Name |
N-methyl-2-(1,3-oxazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-11-16(13,14)10-5-3-2-4-8(10)9-6-12-7-15-9/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVDDWIZWYDBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-oxazol-5-yl-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide, 95%](/img/structure/B6288010.png)
![N-Methyl-3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, 95%](/img/structure/B6288014.png)
![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid methylamide, 95%](/img/structure/B6288015.png)

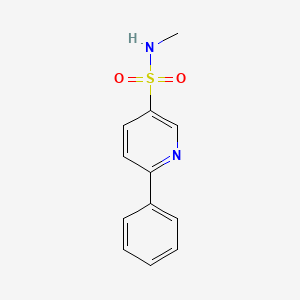
![5-(4-Trifluoromethyl-pyridin-2-yl)-[1,3,4]oxadiazole-2-thiol, 95%](/img/structure/B6288039.png)
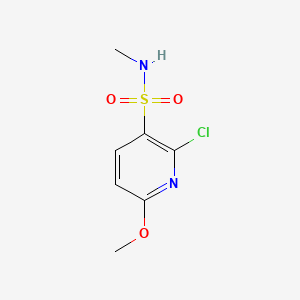

![4-Methyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288060.png)
![4-Methyl-3-methylsulfanyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole, 95%](/img/structure/B6288076.png)
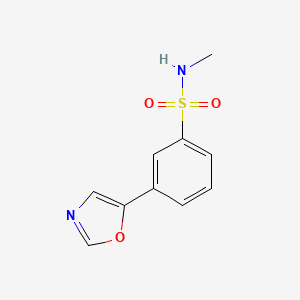
![5-(1-Benzyl-1H-pyrazol-4-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288084.png)
